trans-2-Pentene
Overview
Description
trans-2-Pentene: is an unsaturated hydrocarbon with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is a colorless liquid at room temperature and has a distinct, slightly sweet odor.
Mechanism of Action
Target of Action
Trans-2-Pentene, also known as (E)-2-Pentene , is an alkene that primarily targets other organic compounds in chemical reactions. Its primary targets are often other organic molecules in reactions such as addition, oxidation, and isomerization .
Mode of Action
This compound interacts with its targets through its carbon-carbon double bond . This double bond is highly reactive and can participate in various chemical reactions. For instance, it can undergo addition reactions with carbenes to form cyclopropane structures . It can also be oxidized to produce oxacyclopropane rings . The mode of action of this compound is largely determined by the nature of the reacting species and the reaction conditions.
Biochemical Pathways
For example, it can react with carbenes to form cyclopropane structures . This reaction involves the formation of a carbene, such as dichlorocarbene, which then reacts with the double bond in this compound to form a substituted cyclopropane .
Result of Action
The result of this compound’s action depends on the nature of the reaction it is involved in. For instance, in the reaction with carbenes, the result is the formation of a cyclopropane structure . In the oxidation reaction, the result is the formation of an oxacyclopropane ring . These reactions can lead to the synthesis of new organic compounds with potential applications in various fields.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the reactions it participates in . Furthermore, the presence of other reactive species in the environment can also influence the reactions of this compound . For example, in the presence of ozone, this compound can undergo ozonolysis, leading to the formation of secondary organic aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 2-Bromopentane: This method involves the elimination of hydrogen bromide from 2-bromopentane using a strong base such as potassium hydroxide in ethanol. The reaction is typically carried out under reflux conditions.
Dehydration of 2-Pentanol: This method involves the removal of water from 2-pentanol using a strong acid such as sulfuric acid. The reaction is conducted at elevated temperatures to facilitate the formation of the double bond.
Industrial Production Methods:
Catalytic Cracking of Hydrocarbons: In the petrochemical industry, trans-2-pentene can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.
Steam Cracking: Another industrial method involves the steam cracking of naphtha or other light hydrocarbons. This process also produces a mixture of alkenes, including this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Pentene can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxides using peroxycarboxylic acids.
Hydrogenation: This compound can be hydrogenated to form pentane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated compounds.
Hydrohalogenation: It can react with hydrogen halides like hydrogen chloride to form halogenated alkanes.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in an appropriate solvent.
Hydrogenation: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild pressure.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide gas.
Major Products Formed:
Epoxides: Formed from oxidation reactions.
Pentane: Formed from hydrogenation reactions.
Dihalogenated Compounds: Formed from halogenation reactions.
Halogenated Alkanes: Formed from hydrohalogenation reactions.
Scientific Research Applications
Chemistry: : trans-2-Pentene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various other organic compounds, including alcohols, aldehydes, and epoxides.
Biology: : In biological research, this compound is used to study the effects of alkenes on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: : While this compound itself is not commonly used in medicine, its derivatives and reaction products are used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: : In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. It is also used as a solvent and in the manufacture of adhesives and coatings.
Comparison with Similar Compounds
Similar Compounds
cis-2-Pentene: This isomer has the same molecular formula but a different spatial arrangement of hydrogen atoms around the double bond. The hydrogen atoms are on the same side, giving it a more bent structure.
1-Pentene: This isomer has the double bond at the first carbon atom, resulting in different chemical properties and reactivity.
3-Pentene: This isomer has the double bond at the third carbon atom, also resulting in different chemical properties and reactivity.
Uniqueness of trans-2-Pentene: : this compound is unique due to its linear structure, which affects its physical properties such as boiling point and melting point. Its trans configuration also influences its reactivity in chemical reactions, making it distinct from its cis isomer and other positional isomers.
Properties
IUPAC Name |
(E)-pent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 2-PENTENE, (E)- | |
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URL | https://cameochemicals.noaa.gov/chemical/18049 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891268 | |
Record name | (2E)-2-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |
Record name | 2-PENTENE, (E)- | |
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Record name | trans-2-Pentene | |
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Boiling Point |
36.3 °C | |
Record name | TRANS-2-PENTENE | |
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Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
Record name | 2-PENTENE, (E)- | |
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Record name | TRANS-2-PENTENE | |
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Solubility |
Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |
Record name | TRANS-2-PENTENE | |
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Density |
0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |
Record name | TRANS-2-PENTENE | |
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Vapor Density |
2.4 (Air= 1) | |
Record name | TRANS-2-PENTENE | |
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Vapor Pressure |
506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |
Record name | trans-2-Pentene | |
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Record name | TRANS-2-PENTENE | |
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Color/Form |
Liquid | |
CAS No. |
646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |
Record name | 2-PENTENE, (E)- | |
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Record name | trans-2-Pentene | |
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Record name | 2-Pentene | |
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Record name | Hydrocarbons, C5-unsatd. | |
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Record name | 2-Pentene | |
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Record name | 2-Pentene, (2E)- | |
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Record name | (2E)-2-Pentene | |
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Record name | trans-pent-2-ene | |
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Record name | 2-PENTENE, (2E)- | |
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Record name | TRANS-2-PENTENE | |
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Melting Point |
-140.2 °C | |
Record name | TRANS-2-PENTENE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-pentene?
A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used various spectroscopic techniques to study this compound. Infrared (IR) spectroscopy has been used to analyze the vibrational modes of the molecule, revealing information about its structure and bonding. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been employed to determine the connectivity of atoms within the molecule and study its behavior in different environments. [, ]
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is 36 °C. [] This makes it a gas at room temperature.
Q4: How does the boiling point of this compound compare to other pentene isomers?
A4: this compound has a higher boiling point than 1-pentene (30 °C) and cis-2-pentene (37 °C). [] These differences are attributed to variations in intermolecular forces arising from the different spatial arrangements of atoms in these isomers.
Q5: How does this compound react with ozone?
A5: The reaction of ozone with this compound in the gas phase is a complex process that yields various products. A key intermediate in this reaction is the Criegee intermediate, which can further decompose or react with other atmospheric species. [] This reaction is relevant to atmospheric chemistry and ozone layer depletion.
Q6: Can this compound undergo isomerization?
A6: Yes, this compound can isomerize to cis-2-pentene and 1-pentene. This process can be catalyzed by various metal complexes, including iron carbonyls and rhodium complexes. [, , ] The selectivity of the isomerization reaction depends on the catalyst used, the reaction conditions, and the presence of other reagents.
Q7: What is the role of this compound in polymerization reactions?
A7: this compound can be polymerized using specific catalysts like nickel(II) α-diimine complexes in combination with methylaluminoxane (M-MAO). Interestingly, its reactivity in polymerization differs significantly from its cis isomer, with this compound yielding high molecular weight polymers. [] This polymerization proceeds via a chain-walking mechanism, resulting in a polymer with a complex microstructure.
Q8: How does hydrogen sulfide (H2S) influence the thermal isomerization of this compound?
A8: H2S acts as an accelerator in the thermal isomerization of cis-2-pentene to both 1-pentene and this compound at temperatures around 800 K. This promoting effect is attributed to a free radical mechanism, where 2-pentenyl and thiyl radicals play crucial roles as chain carriers. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry techniques have been employed to investigate the properties and behavior of this compound. Density functional theory (DFT) calculations have been used to study its binding affinity to host molecules like ethylated pillar[5]arene (EtP5). [] These calculations help understand the selectivity of host-guest interactions and provide insights into the molecular recognition process.
Q10: Can computational models predict the reactivity of this compound in different reactions?
A10: Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be used to predict the reactivity of this compound in various reactions. For instance, researchers have used ab initio calculations to investigate the adsorption and desorption energies of this compound on palladium nanoclusters of different sizes. [] These studies provide valuable information for designing and optimizing catalysts for specific reactions, such as the hydrogenation of alkynes.
Q11: What is the environmental impact of this compound?
A11: As a volatile organic compound (VOC), this compound can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs) in the atmosphere. [, , , ] These pollutants have detrimental effects on air quality, human health, and the environment.
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